N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide
Description
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a dichlorophenyl ring and a methoxyacetamide moiety
Properties
IUPAC Name |
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c1-17-6-12(16)15-11-5-9(11)8-3-2-7(13)4-10(8)14/h2-4,9,11H,5-6H2,1H3,(H,15,16)/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIULMSFDJZZNBI-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CC1C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@@H]1C[C@H]1C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with a cyclopropylating agent under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl ring in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-methoxyacetic acid derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The cyclopropyl group may facilitate binding to enzymes or receptors, while the dichlorophenyl ring can enhance hydrophobic interactions. The methoxyacetamide moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-(3,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide
- N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-2-methoxyacetamide
Uniqueness
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. The presence of the methoxyacetamide moiety also distinguishes it from other similar compounds, potentially affecting its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
